3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine
Description
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a spirocyclic compound featuring a pyrrolidine ring fused to a 1,4-dioxaspiro[4.4]nonane framework. This structure confers unique stereochemical and electronic properties, making it valuable in asymmetric synthesis and medicinal chemistry. The spiro[4.4]nonane core introduces rigidity, which can enhance chiral resolution capabilities and binding affinity to biological targets .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO2/c1-2-10(9-3-5-12-8-9)11(4-1)13-6-7-14-11/h9-10,12H,1-8H2 |
InChI Key |
LWOXQGRULKQBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine typically involves the formation of the spirocyclic structure through oxidative spirocyclization. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Spiro Ring Sizes
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine
- Structure : Differs by a larger spiro ring ([4.5] vs. [4.4]).
- Synthesis : Synthesized via condensation reactions with ethylene glycol under acidic conditions, followed by chromatography .
- Properties : The larger spiro ring may reduce steric hindrance, altering reactivity in substitution or cyclization reactions.
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine Hydrochloride
- Structure : Includes a [4.5] spiro ring and a hydrochloride salt.
Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
- Structure : Shares the [4.4] spiro core but lacks the pyrrolidine group.
- Applications : Used as a chiral auxiliary in asymmetric synthesis. Hydrolysis yields dicarboxylic acids with modified solubility .
Functional Group Variations
1,4-Dioxaspiro[4.4]nonan-6-ol
- Structure : Contains a hydroxyl group instead of pyrrolidine.
- Activity : Demonstrates antibiotic and antispasmodic properties, highlighting the impact of polar substituents on bioactivity .
1,4-Dioxaspiro[4.4]nonane-6-propiononitrile
- Structure : Features a nitrile group.
- Reactivity : The electron-withdrawing nitrile group increases electrophilicity, making it reactive in nucleophilic additions .
Key Findings :
- Ring Size : Smaller spiro rings ([4.4]) improve enantioselectivity in chiral resolutions (e.g., 100% ee for N-benzyl-3-hydroxypyrrolidine) .
- Substituents: Polar groups (e.g., -OH, -Cl) enhance biological interactions, while non-polar groups (e.g., nitrile) modify reactivity .
- Salt Forms : Hydrochloride derivatives increase solubility and bioavailability, critical for therapeutic applications .
Biological Activity
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates a pyrrolidine ring and a dioxaspiro moiety. The molecular formula is , and its structure can be represented as follows:
The biological activity of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine primarily involves interactions with specific protein targets within the body:
- Protein Kinase Inhibition : Similar compounds have been reported to exhibit inhibitory effects on various protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | Inhibitory effects observed | |
| Acetylcholinesterase Inhibition | Significant inhibition noted | |
| Anticonvulsant Activity | Marked activity in preclinical tests |
Case Studies
-
Anticonvulsant Activity :
A study evaluated the anticonvulsant properties of various pyrrolidine derivatives, including those similar to 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine. Results indicated significant efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, highlighting the potential for treating epilepsy . -
Neuroprotective Effects :
Research has indicated that compounds with similar structural features exhibit neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine could also possess similar protective properties against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
